tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic organic compound featuring a norbornane-like scaffold (bicyclo[3.1.1]heptane) with a tertiary butyl ester group and a ketone (oxo) substituent at position 5. The molecule’s rigid bicyclic framework and functional groups make it a valuable intermediate in medicinal chemistry and organic synthesis, particularly for constructing strained heterocycles or protecting amine functionalities during multi-step reactions .
Properties
IUPAC Name |
tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-8(6-12)9(7)13/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSWAZRVGXDNQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251013-26-9 | |
| Record name | tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a bicyclic lactam with tert-butyl chloroformate in the presence of a base . The reaction conditions often include the use of organic solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness is best contextualized by comparing it to two closely related analogs: tert-Butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate (CAS: 1246281-86-6) and tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate (Synthonix ID: B6524). Key differences lie in the positioning of functional groups and bicyclo ring systems, which significantly influence reactivity, stability, and applications.
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Bicyclo System | Oxo Position | Aza Position |
|---|---|---|---|---|---|---|
| tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate | Not Available | C₁₁H₁₇NO₃ | ~211.26 g/mol | [3.1.1] | 6 | 3 |
| tert-Butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate | 1246281-86-6 | C₁₁H₁₇NO₃ | 211.26 g/mol | [3.1.1] | 3 | 6 |
| tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate | B6524 (Synthonix) | Likely C₁₁H₁₇NO₃ | ~211.26 g/mol | [3.2.0] | 6 | 3 |
Key Findings:
Positional Isomerism: The 6-oxo-3-aza isomer (target compound) and 3-oxo-6-aza isomer (CAS: 1246281-86-6) share the same bicyclo[3.1.1] framework but differ in substituent positions. The aza group’s position (3 vs. 6) affects basicity. The 3-aza derivative likely exhibits stronger amine basicity, impacting its utility in acid-catalyzed reactions or salt formation .
For example, the [3.1.1] system’s bridgehead carbon may facilitate unique transition states in nucleophilic substitutions . The bicyclo[3.2.0] analog (Synthonix B6524) offers reduced ring strain, which could improve thermal stability but diminish reactivity in strained-ring-specific applications .
Synthetic Utility :
- Both [3.1.1] isomers are classified as synthons and building blocks, suggesting roles in fragment-based drug discovery or peptide mimetics. The tert-butyl group serves as a robust protective moiety for amines, enabling selective deprotection in multi-step syntheses .
- The [3.2.0] analog’s lower strain may favor applications requiring prolonged stability, such as prolonged storage or iterative coupling reactions .
Research Implications and Limitations
While the provided evidence lacks explicit experimental data (e.g., melting points, spectral signatures), the structural comparisons highlight critical trends:
- Reactivity : The target compound’s [3.1.1] framework and 6-oxo group likely enhance its utility in synthesizing conformationally restricted pharmacophores, such as protease inhibitors or kinase modulators.
- Stability : The [3.2.0] analog’s reduced strain may render it preferable for industrial-scale processes requiring extended shelf life.
Further studies are needed to elucidate precise physicochemical properties and reaction kinetics. Crystallographic data (e.g., via SHELX-based refinements ) could resolve conformational details, while comparative solubility and stability assays would clarify practical distinctions.
Biological Activity
Chemical Identity
- IUPAC Name: tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
- CAS Number: 1251013-26-9
- Molecular Formula: C11H17NO3
- Molecular Weight: 211.26 g/mol
This compound is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The compound's bicyclic structure may facilitate binding to specific receptors or enzymes, influencing physiological processes.
Pharmacological Properties
Research indicates that compounds with similar structural frameworks exhibit a range of pharmacological effects, including:
- Antimicrobial Activity: Some azabicyclic compounds have shown efficacy against bacterial strains by interfering with their metabolic pathways.
- CNS Activity: The ability of the compound to cross the blood-brain barrier suggests potential neuroactive properties, which may be useful in treating neurological disorders.
Study on Antimicrobial Efficacy
A recent study explored the antimicrobial properties of various azabicyclic compounds, including this compound. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
Neuropharmacological Assessment
In a neuropharmacological study, the compound was evaluated for its effects on neurotransmitter systems. It was found to modulate dopamine and serotonin levels in vitro, indicating potential applications in the treatment of mood disorders .
Structure Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Bicyclic Framework | Enhances receptor binding |
| Tert-butyl Group | Increases lipophilicity, aiding membrane permeability |
| Carbonyl Functionality | Potentially enhances interaction with nucleophiles |
Toxicity and Safety Profile
While preliminary studies indicate promising biological activities, it is essential to assess the toxicity profile of this compound:
Toxicological Data
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | Not established |
| Skin Irritation | Mild irritation reported in some studies |
| Eye Irritation | Moderate irritation observed |
The safety data suggest that while the compound exhibits some irritative properties, further studies are needed to establish a comprehensive toxicity profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
